HC Blue no. 2

Übersicht

Beschreibung

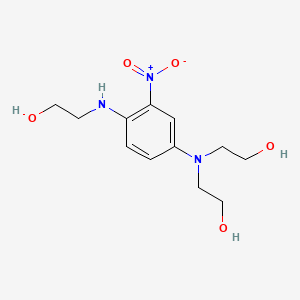

HC Blue No. 2, also known as Hair Colorant Blue No. 2, is an aromatic amine used primarily as a colorant in hair dyes. It appears as a dark blue powder and is utilized in both semi-permanent and permanent hair coloring systems. The compound imparts color to hair without the need for oxidative reactions, making it a non-oxidative hair dye .

Wissenschaftliche Forschungsanwendungen

Toxicology Studies

HC Blue No. 2 has been extensively studied for its toxicological properties through various animal models:

- Carcinogenicity Testing : Long-term studies involving Fischer 344/N rats and B6C3F1 mice have shown no significant increase in tumor incidence when administered this compound in their diet over two years. Notably, while it demonstrated mutagenic properties in certain bacterial strains (e.g., Salmonella typhimurium), it did not exhibit carcinogenic effects in tested rodent models .

- Metabolism Studies : Research indicates that this compound is metabolized extensively in vivo, with one major unidentified metabolite observed during high-performance liquid chromatography analysis .

Safety Assessments

The safety of this compound has been evaluated by various regulatory bodies:

- Cosmetic Ingredient Review : The CIR concluded that this compound is safe for use in hair dye formulations, with less than 0.1% absorption noted during studies over a 30-day period .

- Skin and Eye Irritation Tests : Studies have shown minimal irritation upon application to the skin and transient irritation to the eyes in animal models, indicating a relatively low risk of adverse reactions .

Hair Dye Formulations

This compound is primarily utilized in semi-permanent and permanent hair coloring systems:

- Formulation Characteristics : It is included in products that often contain thickeners and alkalizers, allowing for effective penetration into the hair fiber to achieve vibrant color results .

Health Risk Assessments

Various studies have documented health risks associated with exposure to hair dyes containing this compound:

- Volunteer Studies : Clinical data from volunteer studies indicate minimal irritation and no sensitization reactions when used at recommended concentrations .

Summary of Findings

The comprehensive evaluation of this compound highlights its predominant role as a safe and effective hair dye ingredient with extensive research backing its non-carcinogenic nature despite its mutagenic properties in specific assays.

| Aspect | Details |

|---|---|

| Chemical Name | 2,2'-((4-((-hydroxyethyl)amino)-3-nitrophenyl)imino)bis(ethanol) |

| Primary Use | Semi-permanent hair dye |

| Typical Concentration | Up to 1.7% |

| Toxicological Findings | Non-carcinogenic; mutagenic in some assays |

| Safety Assessments | Safe for use; minimal irritation reported |

Wirkmechanismus

Target of Action

HC Blue No. 2, an aromatic amine, is a non-oxidative hair dye . Its primary target is the hair, specifically the hair fiber . It directly colors the hair without having to react with other components of the hair dye product .

Mode of Action

HC Blue No. 2 imparts color to the hair by directly interacting with the hair fibers . The exact color obtained depends on the other ingredients used in the preparation and the starting color of the hair .

Biochemical Pathways

The specific biochemical pathways affected by HC Blue NoIt has been found to induce gene mutation in bacteria . It also induced DNA damage, gene mutation, and sister chromatid exchange in cultured mammalian cells .

Pharmacokinetics

In studies with volunteers, less than 0.1% of HC Blue No. 2 applied to the scalp was absorbed over a period of 30 days . This suggests that the compound has low bioavailability when applied topically. The National Toxicology Program’s oral feeding bioassays show the ingredient to be relatively non-toxic .

Result of Action

The primary result of HC Blue No. 2’s action is the coloring of hair . It has also been found to induce gene mutation in bacteria and cause dna damage in cultured mammalian cells .

Action Environment

The action of HC Blue No. 2 can be influenced by various environmental factors. For instance, the exact color it imparts to the hair can depend on the other ingredients used in the hair dye product and the starting color of the hair . .

Biochemische Analyse

Biochemical Properties

HC Blue No. 2 plays a significant role in biochemical reactions, particularly in the context of its use in hair dyes. The compound interacts with various enzymes and proteins involved in the pigmentation process. For instance, this compound can interact with tyrosinase, an enzyme crucial for melanin synthesis. This interaction can lead to the formation of colored complexes that contribute to the dyeing effect . Additionally, HC Blue No. 2 may interact with other biomolecules such as keratin, the primary protein in hair, enhancing its binding and color retention properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In keratinocytes, the primary cells in the epidermis, this compound can influence cell function by altering cell signaling pathways and gene expression. For example, exposure to HC Blue No. 2 has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Furthermore, HC Blue No. 2 can impact cellular metabolism by affecting the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. For instance, HC Blue No. 2 can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, HC Blue No. 2 can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that HC Blue No. 2 remains relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Exposure to light and heat can accelerate the degradation process, leading to the formation of degradation products that may have different biochemical properties . Long-term exposure to HC Blue No. 2 in in vitro and in vivo studies has shown minimal adverse effects on cellular function, indicating its safety for use in cosmetic formulations .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. At low to moderate doses, HC Blue No. 2 has been shown to be relatively non-toxic, with minimal adverse effects observed . At high doses, HC Blue No. 2 can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with significant toxicity occurring only at doses much higher than those used in cosmetic formulations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the excretion of HC Blue No. 2 and its metabolites from the body, reducing its potential toxicity . Additionally, HC Blue No. 2 can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, HC Blue No. 2 can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, HC Blue No. 2 can bind to proteins such as albumin, which helps in its distribution to different cellular compartments . The localization and accumulation of HC Blue No. 2 within specific tissues can influence its biochemical effects and overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. HC Blue No. 2 can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . For example, HC Blue No. 2 can be phosphorylated or acetylated, which can direct it to specific organelles where it exerts its effects . The localization of HC Blue No. 2 within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

HC Blue No. 2 can be synthesized through a two-step process. The first step involves reacting 4-fluoro-3-nitroaniline with ethylene oxide to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then reacted with monoethanolamine to yield HC Blue No. 2 . The compound has a molecular weight of 285 and appears as a dark blue microcrystalline or amorphous powder with a melting range of 83.5-90°C in one lot and 93-98°C in another .

Analyse Chemischer Reaktionen

HC Blue No. 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although it is primarily used in its reduced form as a hair dye.

Reduction: Reduction reactions can modify the nitro group present in the compound.

Substitution: The aromatic amine group allows for substitution reactions, particularly in the presence of suitable reagents.

Common reagents used in these reactions include ethylene oxide and monoethanolamine. The major products formed from these reactions are intermediates that lead to the final HC Blue No. 2 compound .

Vergleich Mit ähnlichen Verbindungen

HC Blue No. 2 is often compared with other nitrophenylenediamine dyes, such as HC Blue No. 1. While both compounds are used as hair colorants, HC Blue No. 1 has been found to induce hepatocellular carcinomas in mice, whereas HC Blue No. 2 did not . The differences in their carcinogenic potencies are attributed to qualitative and quantitative differences in their metabolism and genetic toxicity .

Similar compounds include:

HC Blue No. 1: Another nitrophenylenediamine dye used in hair coloring.

HC Yellow No. 2: A related compound used for yellow hair dyes.

HC Red No. 3: A red dye used in hair coloring formulations.

HC Blue No. 2’s unique properties, such as its non-oxidative nature and lower carcinogenic potential, make it a preferred choice in certain hair dye formulations .

Biologische Aktivität

HC Blue No. 2, also known as CI 33229, is a synthetic dye predominantly used in semi-permanent hair coloring products. Its biological activity has been the subject of various studies, focusing on its mutagenic potential, toxicity, and effects on cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is an aromatic amine characterized by its ability to impart color to hair through non-oxidative mechanisms. Its structure allows it to interact with hair fibers directly, leading to the desired pigmentation.

Mutagenicity and Genotoxicity

Research indicates that this compound exhibits mutagenic properties:

- Bacterial Mutation : It has been shown to induce mutations in Salmonella typhimurium but did not induce reverse mutations in Escherichia coli. Additionally, it caused mutations at the tk locus in mouse lymphoma L5178Y cells and induced unscheduled DNA synthesis in primary hepatocytes from various animal species except for monkeys .

- Sister Chromatid Exchange : The compound induced sister chromatid exchange in cultured Chinese hamster ovary (CHO) cells and weakly in B6C3F1 mouse primary hepatocytes .

- Chromosomal Aberrations : While this compound did not induce chromosomal aberrations in CHO cells or primary rat and mouse hepatocytes, it did show some genotoxic effects under specific conditions .

Animal Studies

- Chronic Toxicity : Two-year feeding studies conducted on rats and mice revealed no significant increase in tumor incidence associated with this compound exposure . However, some animals exhibited violet-colored urine and feces, indicating systemic absorption of the dye.

- Dermal Sensitization : In guinea pig studies, this compound was tested for photosensitization potential with no significant adverse effects observed .

- Carcinogenicity : In a topical application study involving Swiss-Webster mice, no significant differences in tumor incidence were noted after prolonged exposure to this compound .

| Study Type | Organism | Findings |

|---|---|---|

| Mutagenicity | Salmonella | Induced mutations |

| Chronic Toxicity | Rats/Mice | No significant tumor increase |

| Dermal Sensitization | Guinea Pigs | No significant sensitization observed |

| Carcinogenicity | Mice | No significant tumor incidence after topical application |

This compound's biological activity is primarily attributed to its interaction with cellular components:

- Cellular Effects : It modulates gene expression related to oxidative stress and inflammatory pathways in keratinocytes, influencing cell signaling mechanisms.

- Biochemical Pathways : The compound interacts with enzymes such as tyrosinase, which is crucial for melanin synthesis, potentially leading to colored complex formation that contributes to its dyeing effect.

- Pharmacokinetics : Studies indicate that less than 0.1% of this compound applied to the scalp is absorbed over a period of 30 days, suggesting low systemic exposure under typical use conditions.

Case Studies

Case studies highlight the implications of this compound's biological activity in real-world scenarios:

- Hair Dye Use : A study involving volunteers using hair dye formulations containing this compound reported minimal adverse effects despite long-term use . Participants showed no significant changes in liver function or hematological parameters.

- Environmental Factors : The effectiveness of this compound can be influenced by other ingredients in hair dye formulations and the natural color of the hair being dyed, which affects the final color outcome.

Eigenschaften

IUPAC Name |

2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWUTEVJIISHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020193 | |

| Record name | HC Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |

CAS No. |

33229-34-4 | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Blue 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Blue No. 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC BLUE NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.